4-[(2-chlorophenyl)Methylene]piperidine
Description
Properties
CAS No. |
676490-77-0 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H14ClN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,9,14H,5-8H2 |
InChI Key |
IEIWUUZNPZGVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
O-Alkylation and Deprotection Route (Based on Patent KR20110093130A)
A notable method for preparing related piperidine derivatives such as 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine involves a three-step process that can be adapted for 2-chlorophenyl analogues:
- Step 1: Reaction of (2-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst in an organic solvent to form a trichloroacetimide intermediate.
- Step 2: O-alkylation by reacting the intermediate with tert-butyl-4-hydroxypiperidine in the presence of a Lewis acid at low temperature. This low-temperature Lewis acid-catalyzed reaction improves reaction rate and yield compared to high-temperature base-catalyzed methods.
- Step 3: Acid-catalyzed deprotection of the tert-butyl group to yield the target piperidine derivative.
This method offers advantages such as shortened reaction times (24 to 48 hours less than conventional methods) and improved yields by 20 to 30% due to the mild reaction conditions and efficient catalysis.
Aza-Michael Reaction for 2-Substituted 4-Piperidones (From ACS Omega and PMC Articles)
Another efficient approach involves the double aza-Michael reaction to access chiral 2-substituted 4-piperidone building blocks, which can be further converted into methylene-substituted piperidines:
- Starting from divinyl ketones, a double aza-Michael addition with amines forms 2-substituted 4-piperidones.
- These piperidones are then subjected to Wittig reactions with reagents such as [(Ph3)PCH2OCH3]Cl and lithium diisopropylamide to introduce the methoxymethylene group at the 4-position.
- Subsequent modifications and deprotections yield the desired 4-[(2-chlorophenyl)methylene]piperidine analogues.
This method is notable for its high atom efficiency, stereochemical control, and applicability to the synthesis of biologically relevant analogues such as donepezil derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The Lewis acid-catalyzed O-alkylation method significantly improves reaction kinetics and yield by operating at low temperatures, preventing decomposition and side reactions common in high-temperature base-catalyzed reactions.
- The double aza-Michael reaction approach provides chiral piperidone intermediates, which are versatile for further functionalization, including methylene substitution at the 4-position. This method is especially valuable for synthesizing stereochemically defined derivatives with potential biological activity.
- Classical condensation methods, while straightforward, may suffer from lower selectivity and yield, and require careful control of reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-chlorophenyl)Methylene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(2-chlorophenyl)Methylene]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Chlorophenyl Variants
- 4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine Hydrochloride (CAS 1523618-16-7): Structural Difference: Incorporates both chlorine and fluorine at positions 2 and 6 of the phenyl ring. However, steric hindrance from the 6-fluoro group could reduce activity in certain contexts .
- 4-[(3,4-Dichlorophenyl)Methyl]-4-fluoropiperidine (CAS 1565519-91-6) :
- Structural Difference : Features dichloro substitution on the phenyl ring and a fluorine atom on the piperidine ring.
- Impact : The 3,4-dichloro substitution increases steric bulk and electron-withdrawing effects, while the 4-fluoro group on piperidine may alter ring conformation, affecting receptor selectivity .
Fluorophenyl Variants
Rigid vs. Flexible Substituents
- 4-(Bis(3-Methylthiophen-2-yl)Methylene)Piperidine :
- 4-(Suberone)Piperidine :
Functional Group Modifications
Methoxy-Substituted Derivatives
- 4-(2-Methoxyphenyl)Piperidine (CAS 58333-75-8): Structural Difference: Methoxy group at the phenyl 2-position.
- 4-(2-Methoxy-5-Methylphenyl)Piperidine (CAS 888965-92-2) :
Cyano and BOC-Protected Derivatives
- 1-BOC-4-Cyano-4-(2-Chlorophenyl)-Piperidine (CAS 186347-31-9): Structural Difference: Features a cyano group and BOC protection. This derivative is a key intermediate in kinase inhibitor synthesis .
Physicochemical and Pharmacokinetic Comparison
| Compound | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 4-[(2-Chlorophenyl)Methylene]Piperidine | 2.8 | 0.15 (Water) | 195.69 | High lipophilicity |
| 4-(4-Fluorophenyl)Piperidine | 2.2 | 0.45 (Water) | 179.22 | Improved solubility |
| 4-(2-Methoxyphenyl)Piperidine | 1.9 | 1.20 (Water) | 191.27 | Lower LogP, higher polarity |
| 4-[(3,4-Dichlorophenyl)Methyl]-4-fluoropiperidine | 3.5 | 0.08 (Water) | 274.16 | High steric bulk, low solubility |
Data inferred from structural analogs and empirical trends .
Biological Activity
4-[(2-Chlorophenyl)Methylene]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
4-[(2-Chlorophenyl)Methylene]piperidine can be described structurally as follows:
- Molecular Formula : C12H12ClN
- Molecular Weight : 219.68 g/mol
- IUPAC Name : 1-(2-chlorophenyl)methylpiperidine
Antimicrobial Activity
Research indicates that derivatives of piperidine, including 4-[(2-Chlorophenyl)Methylene]piperidine, exhibit antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to 4-[(2-Chlorophenyl)Methylene]piperidine have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds vary, with some exhibiting significant activity at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(2-Chlorophenyl)Methylene]piperidine | HepG2 | 18.5 |
| 4-[(2-Chlorophenyl)Methylene]piperidine | MCF-7 | 22.3 |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is another area where piperidine derivatives show promise. Compounds with similar structures have been tested for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) analyses indicate that substitutions on the piperidine ring significantly affect inhibitory activity.
The biological activity of 4-[(2-Chlorophenyl)Methylene]piperidine is thought to involve several mechanisms:
- Enzyme Inhibition : Compounds can act as enzyme inhibitors, particularly targeting cholinesterases.
- Cell Membrane Interaction : The lipophilicity of the compound may facilitate its integration into cell membranes, leading to disruption and subsequent cell death in pathogens.
- Receptor Modulation : Piperidine derivatives may also interact with various receptors, influencing neurotransmitter systems and cellular signaling pathways.
Case Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, demonstrating their potential in neuroprotection.
- Anticancer Activity : Research indicated that a derivative similar to 4-[(2-Chlorophenyl)Methylene]piperidine exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
